molecular formula C13H11FS B14050826 (2'-Fluorobiphenyl-4-yl)(methyl)sulfane

(2'-Fluorobiphenyl-4-yl)(methyl)sulfane

Cat. No.: B14050826
M. Wt: 218.29 g/mol
InChI Key: GWINHPZHUBLEQR-UHFFFAOYSA-N
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Description

(2’-Fluorobiphenyl-4-yl)(methyl)sulfane is an organic compound with the molecular formula C13H11FS and a molecular weight of 218.29 g/mol . It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and a methylsulfane group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane typically involves the reaction of 2-fluorobiphenyl with a methylsulfane reagent under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methylsulfane, followed by nucleophilic substitution on the 2-fluorobiphenyl .

Industrial Production Methods

Industrial production of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(2’-Fluorobiphenyl-4-yl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

(2’-Fluorobiphenyl-4-yl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the methylsulfane group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Fluorobiphenyl-4-yl)(methyl)sulfane is unique due to the presence of both the fluorine atom and the methylsulfane group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above .

Properties

Molecular Formula

C13H11FS

Molecular Weight

218.29 g/mol

IUPAC Name

1-fluoro-2-(4-methylsulfanylphenyl)benzene

InChI

InChI=1S/C13H11FS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3

InChI Key

GWINHPZHUBLEQR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC=C2F

Origin of Product

United States

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